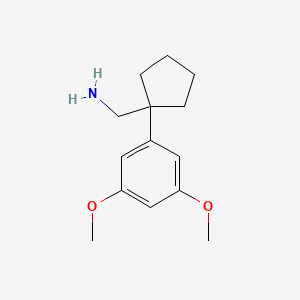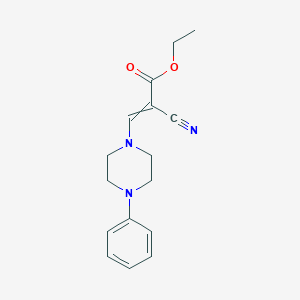
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate: is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, an ethyl ester, and a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-phenylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates or esters.
科学的研究の応用
Chemistry: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its ability to modulate neurotransmitter systems and its potential as an acetylcholinesterase inhibitor .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also explored for its adhesive properties in the formulation of cyanoacrylate adhesives.
作用機序
The mechanism of action of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. In the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
類似化合物との比較
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)piperazin-1-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency as an acetylcholinesterase inhibitor . The structural variations in the similar compounds result in differences in their pharmacological profiles and applications.
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3 |
InChIキー |
KJTUYOYLMCYYND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
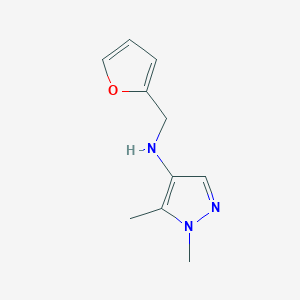
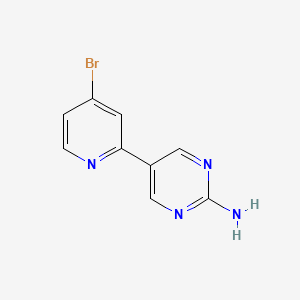
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
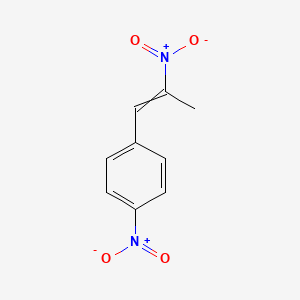
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)

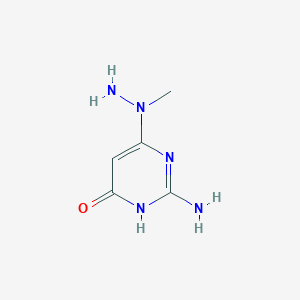
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
